molecular formula C13H14FN3 B11749163 1-(4-Fluoro-phenyl)-3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

1-(4-Fluoro-phenyl)-3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B11749163
M. Wt: 231.27 g/mol
InChI Key: LDRRFVLZLTYXEU-UHFFFAOYSA-N
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Description

1-(4-Fluoro-phenyl)-3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines This compound is characterized by the presence of a fluorophenyl group and a tetrahydropyrazolopyridine core

Preparation Methods

The synthesis of 1-(4-Fluoro-phenyl)-3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-fluorobenzaldehyde with methylhydrazine can form an intermediate, which is then subjected to cyclization with a suitable reagent to yield the desired compound .

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

1-(4-Fluoro-phenyl)-3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Fluoro-phenyl)-3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-phenyl)-3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-(4-Fluoro-phenyl)-3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can be compared with other similar compounds, such as:

  • 1-(4-Chloro-phenyl)-3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
  • 1-(4-Bromo-phenyl)-3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
  • 1-(4-Methyl-phenyl)-3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can influence their chemical properties, reactivity, and biological activity .

Properties

Molecular Formula

C13H14FN3

Molecular Weight

231.27 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine

InChI

InChI=1S/C13H14FN3/c1-9-12-8-15-7-6-13(12)17(16-9)11-4-2-10(14)3-5-11/h2-5,15H,6-8H2,1H3

InChI Key

LDRRFVLZLTYXEU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1CNCC2)C3=CC=C(C=C3)F

Origin of Product

United States

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